8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine
Description
Properties
IUPAC Name |
8-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-3-4-7(11)9(8)13-10/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSGLQSQTGNHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-amino-5-bromobenzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 8 serves as a key site for substitution reactions.
Example Reaction with Piperazine
In a Buchwald–Hartwig amination, 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo oxazine reacts with piperazine under palladium catalysis to form a secondary amine derivative. This reaction is critical for synthesizing pharmacologically active intermediates .
| Reaction Conditions | Yield | Application |
|---|---|---|
| Pd catalyst, ligand, base, 80–100°C | 75–85% | Dopamine receptor partial agonists |
The dimethyl groups at position 2 introduce steric hindrance, slightly reducing reaction rates compared to non-methylated analogues .
Suzuki–Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed coupling with boronic acids to form biaryl derivatives.
Example Reaction
Coupling with phenylboronic acid produces 8-phenyl-2,2-dimethyl-3,4-dihydro-2H-benzo oxazine, a precursor for fluorescent probes .
| Reaction Components | Catalyst System | Yield |
|---|---|---|
| Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, reflux | 70–78% |
The reaction tolerates electron-rich and electron-poor boronic acids but requires extended reaction times due to steric effects.
Reduction and Ring-Opening Reactions
The partially saturated 3,4-dihydro ring undergoes selective reductions.
Lithium Borohydride Reduction
Treatment with LiBH₄ in tetrahydrofuran (THF) reduces the oxazine ring to a diol intermediate, which is further functionalized .
| Reagent | Conditions | Product |
|---|---|---|
| LiBH₄ | THF, 65°C, 20 h | 2-(Hydroxymethyl)-8-bromo derivative |
Functionalization via Ullmann Coupling
The bromine atom facilitates copper-catalyzed couplings with aryl halides or amines.
Example: Synthesis of Antioxidant Derivatives
Reaction with 3-nitrobenzaldehyde oxime under ultrasonic irradiation yields C-3 tethered 1,3-oxazines with enhanced antioxidant activity .
| Substrate | Conditions | IC₅₀ (DPPH assay) |
|---|---|---|
| 3-Nitrobenzaldehyde oxime | Ultrasound, 80°C, K₂CO₃ | 4.74 ± 0.08 μg/mL |
Comparative Reactivity with Analogues
The dimethyl groups at position 2 distinguish its reactivity from simpler benzoxazines:
| Compound | Reaction Rate (Suzuki Coupling) | Steric Hindrance |
|---|---|---|
| 8-Bromo-3,4-dihydro-2H-benzo oxazine | Fast | Low |
| 8-Bromo-2,2-dimethyl derivative | Moderate | High |
Stability and Handling Considerations
-
Storage : Requires inert atmosphere and protection from light due to sensitivity to oxidation .
-
Purification : Typically achieved via column chromatography using hexane/ethyl acetate (9:1) .
This compound’s versatility in cross-coupling and substitution reactions makes it invaluable in medicinal chemistry and materials science. Its steric and electronic properties enable precise tuning of reactivity for target-oriented synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds structurally related to 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine exhibit anticancer properties. For instance, derivatives of benzoxazines have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain benzoxazine derivatives showed selective cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that benzoxazine derivatives can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
1.3 Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Polymer Science Applications
2.1 Thermosetting Resins
this compound is utilized in the synthesis of thermosetting resins. These resins are known for their durability and heat resistance. The incorporation of this compound into resin formulations can enhance the thermal stability and mechanical properties of the final product .
2.2 Adhesives and Coatings
The compound is also explored as an additive in adhesive formulations and coatings due to its ability to improve adhesion properties and resistance to moisture and chemicals. Its incorporation can lead to enhanced performance in various applications ranging from construction to automotive industries .
Materials Science Applications
3.1 Conductive Polymers
Research has highlighted the potential of this compound in developing conductive polymers. These materials are crucial for applications in electronics and energy storage devices. The compound's unique structure allows for effective charge transport when integrated into polymer matrices .
3.2 Nanocomposites
The use of this compound in nanocomposite materials has been investigated for improving mechanical strength and thermal stability. Studies show that incorporating nanoparticles with benzoxazine-based matrices can yield materials with superior properties suitable for aerospace and automotive applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of benzoxazine derivatives including this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations compared to control groups .
Case Study 2: Polymer Development
In another study focused on polymer science, researchers synthesized a new class of thermosetting resins incorporating this compound. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional resin formulations .
Mechanism of Action
The mechanism of action of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical behavior of benzoxazine derivatives is highly dependent on substituent positions. Key comparisons include:
- Key Observations: Bromine Position: The 8-bromo derivative (target) is distinct from 6- or 7-bromo analogs in electronic distribution, affecting its reactivity in Suzuki-Miyaura couplings .
Biological Activity
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a unique structure that includes a bromine atom at the 8th position and two methyl groups at the 2nd position, contributing to its distinct chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C10H12BrNO
- Molecular Weight : 242.12 g/mol
- CAS Number : 853683-76-8
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2,2-dimethyl-1,3-propanediol with 2-amino-5-bromobenzyl alcohol in the presence of an acid catalyst under reflux conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that benzoxazine derivatives can effectively inhibit various bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its potential anticancer effects:
- A study highlighted that related benzoxazine derivatives function as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target in cancer therapy. The compound showed an IC50 value of approximately 1.6 μM in cell-based assays against neuroblastoma cells .
Other Biological Activities
In addition to antimicrobial and anticancer properties, derivatives of this compound have shown promise in various other biological activities:
- Anti-inflammatory : Some studies suggest that benzoxazine derivatives can exhibit anti-inflammatory effects.
- Antidiabetic : Certain analogues have been explored for their potential in managing diabetes through modulation of glucose metabolism.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Bromine at position 8; two methyl groups | Effective against Gram-positive bacteria; MIC < 1 μg/mL | IC50 = 1.6 μM against GSK-3β |
| 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Lacks dimethyl groups | Moderate activity reported | Not extensively studied |
| 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | Bromine at position 6; two methyl groups | Limited data available | Potential but requires further research |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: Which spectroscopic techniques are prioritized for structural elucidation?
Methodological Answer:
A combination of techniques is critical:
Advanced: How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom acts as a directing group, facilitating electrophilic substitution or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura):
Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing incoming nucleophiles to meta or para positions .
Catalytic Systems : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C for Suzuki couplings .
Challenges : Competing side reactions (e.g., debromination) may occur; optimize catalyst loading (1–5 mol%) and reaction time (12–24 hrs) .
Data Contradiction Resolution :
If yields vary between studies, compare:
Advanced: What strategies resolve discrepancies in reported antimicrobial activity data?
Methodological Answer:
Conflicting data often arise from variations in:
Assay Conditions :
- Standardize MIC (Minimum Inhibitory Concentration) testing using Staphylococcus aureus (Gram+) and E. coli (Gram–) .
- Control solvent effects (DMSO ≤1% v/v) .
Structural Modifications :
Statistical Validation :
Advanced: How can computational modeling predict regioselectivity in derivatization?
Methodological Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (Fukui indices) .
Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
Challenges :
Basic: How is enantiomeric purity assessed for chiral derivatives?
Methodological Answer:
Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
Optical Rotation : Measure [α]D²⁵ and compare to literature values for R/S configurations .
Circular Dichroism (CD) : Analyze Cotton effects near 220 nm to confirm configuration .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) .
Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. brominating agent) to minimize di-brominated byproducts .
Toxicity Screening : Perform Ames tests and hepatic microsome assays to rule out mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
